An In-depth Technical Guide to the Physicochemical Characteristics of GSK3368715
An In-depth Technical Guide to the Physicochemical Characteristics of GSK3368715
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is a potent and selective, orally active, reversible, and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2][3] It has demonstrated anti-tumor activity in various preclinical cancer models.[2][4] This technical guide provides a comprehensive overview of the physicochemical characteristics of GSK3368715, offering valuable insights for researchers and professionals involved in its study and development.
It is important to note that while the CAS number 1246820-80-3 has been associated with GSK3368715, it is also linked to other chemical entities in different databases. For the purpose of this guide, the focus will be on the active pharmaceutical ingredient GSK3368715. The free base of GSK3368715 is associated with CAS number 1629013-22-4, and its hydrochloride salt with 2227587-25-7.
I. Chemical Identity and Molecular Structure
A clear understanding of the chemical identity of GSK3368715 is fundamental for any scientific investigation.
| Identifier | Value | Source |
| IUPAC Name | N1-({5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl}methyl)-N1,N2-dimethylethane-1,2-diamine | [1] |
| Synonyms | EPZ019997, GSK715 | [3] |
| CAS Number | 1629013-22-4 (Free Base) | [3] |
| 2227587-25-7 (HCl salt) | ||
| Molecular Formula | C20H38N4O2 | |
| Molecular Weight | 366.54 g/mol |
The molecular structure of GSK3368715 is presented below:
Caption: Chemical structure of GSK3368715.
II. Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME).
A. Physical State and Appearance
GSK3368715 is typically supplied as a solid.
B. Predicted Physicochemical Parameters
In the absence of comprehensive experimental data, computational models provide valuable estimates of key physicochemical properties. The following parameters were predicted using publicly available chemical modeling software.
| Property | Predicted Value | Method/Software |
| Melting Point | Not available | - |
| Boiling Point | ~500-600 °C | Estimation based on structure |
| pKa | Basic: ~9.5 (tertiary amine), ~8.5 (secondary amine) | Chemicalize |
| logP | ~3.5 | Chemicalize |
Disclaimer: These values are computationally predicted and should be confirmed by experimental analysis.
C. Solubility
The solubility of GSK3368715 has been reported in various solvents, which is crucial for its handling, formulation, and in vitro/in vivo testing.
| Solvent | Solubility | Notes | Source |
| DMSO | ≥ 5 mg/mL | May require sonication and warming to 60°C. | [3] |
| In vivo formulation 1 | ≥ 0.83 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [3] |
| In vivo formulation 2 | ≥ 0.83 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in saline) | [3] |
| In vivo formulation 3 | ≥ 0.83 mg/mL | 10% DMSO, 90% corn oil | [3] |
III. Biological Activity and Mechanism of Action
GSK3368715 is a first-in-class, reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[5] These enzymes play a crucial role in post-translational modification by catalyzing the transfer of methyl groups to arginine residues on histone and non-histone proteins.[5] Dysregulation of PRMT activity is implicated in various cancers.[4]
GSK3368715 acts as an S-adenosylmethionine (SAM)-uncompetitive inhibitor, binding to the protein substrate binding pocket of Type I PRMTs.[5] This inhibition leads to a reduction in asymmetric dimethylarginine (ADMA) levels and an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[5] The alteration of arginine methylation states affects various cellular processes, including gene expression and RNA splicing, ultimately leading to anti-proliferative effects in cancer cells.[3][5]
Caption: Mechanism of action of GSK3368715 as a Type I PRMT inhibitor.
IV. Analytical Methodologies
Robust analytical methods are essential for the characterization, quantification, and quality control of GSK3368715.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a standard technique for determining the purity of small molecule drug candidates. While a specific validated method for GSK3368715 is not publicly available, a general workflow is outlined below.
Caption: General workflow for purity analysis of GSK3368715 by RP-HPLC.
Illustrative Protocol for RP-HPLC Purity Analysis:
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Sample Preparation: Accurately weigh and dissolve a sample of GSK3368715 in a suitable solvent (e.g., a mixture of acetonitrile and water, or DMSO) to a final concentration of approximately 1 mg/mL.
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Chromatographic Conditions:
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Column: A C18 stationary phase is a common choice for small molecules of this polarity.
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Mobile Phase: A gradient elution is often employed for purity analysis to separate impurities with a wide range of polarities. A typical mobile phase system would be:
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Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
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Solvent B: Acetonitrile with 0.1% TFA or formic acid.
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-
Gradient: A linear gradient from a low to a high percentage of Solvent B over a suitable time (e.g., 5% to 95% B over 20 minutes).
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Flow Rate: Typically 1.0 mL/min.
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Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.
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Injection Volume: 10 µL.
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-
Detection: Monitor the eluent using a UV-Vis detector at a wavelength where GSK3368715 exhibits significant absorbance. A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak purity assessment.
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Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
B. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Quantification in Biological Matrices
A validated UHPLC-MS/MS method has been used to quantify GSK3368715 and its metabolites in plasma samples during clinical trials.[5] This technique offers high sensitivity and selectivity, making it ideal for bioanalysis.
Caption: Workflow for the quantification of GSK3368715 in plasma by UHPLC-MS/MS.
Illustrative Protocol for UHPLC-MS/MS Bioanalysis:
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Sample Preparation (Protein Precipitation):
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To a small volume of plasma (e.g., 50 µL), add a larger volume of cold acetonitrile (e.g., 150 µL) containing an appropriate internal standard.
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Vortex thoroughly to precipitate proteins.
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Centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
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Evaporate the supernatant to dryness under a stream of nitrogen.
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Reconstitute the residue in a small volume of the initial mobile phase.
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-
UHPLC Conditions:
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Column: A sub-2 µm particle size C18 column for fast and efficient separations.
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Mobile Phase: Similar to HPLC, but with MS-compatible buffers (e.g., formic acid or ammonium formate).
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Gradient: A rapid gradient to ensure a short run time.
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-
Mass Spectrometry Conditions:
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Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for molecules with basic nitrogen atoms.
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Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for GSK3368715 and its internal standard.
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Quantification: Construct a calibration curve using standards of known concentrations of GSK3368715 in the same biological matrix. The concentration of GSK3368715 in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the structural confirmation of organic molecules. Both ¹H and ¹³C NMR would be essential for the characterization of GSK3368715. While specific spectral data is not publicly available, the expected regions for key proton and carbon signals can be predicted based on its structure.
Expected ¹H NMR Signals:
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Aromatic/Heteroaromatic protons: Signals from the pyrazole ring.
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Aliphatic protons: Complex signals from the cyclohexyl ring, the ethylenediamine backbone, and the ethoxymethyl groups.
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N-methyl protons: Singlets corresponding to the methyl groups on the nitrogen atoms.
Expected ¹³C NMR Signals:
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Aromatic/Heteroaromatic carbons: Signals for the carbon atoms of the pyrazole ring.
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Aliphatic carbons: Signals for the carbons of the cyclohexyl ring, the ethylenediamine backbone, and the ethoxymethyl groups.
D. Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to confirm the molecular weight of GSK3368715 and to study its fragmentation pattern, which can aid in structural elucidation and metabolite identification. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.
Expected Fragmentation:
Under typical ESI-MS/MS conditions, fragmentation would likely occur at the more labile bonds, such as the C-N bonds of the ethylenediamine chain and the ether linkages of the ethoxymethyl groups.
V. Stability and Storage
For optimal integrity, GSK3368715 should be stored under appropriate conditions. As a solid, it is generally recommended to be stored at -20°C. Solutions in DMSO can be stored at -20°C for short periods, but it is advisable to prepare fresh solutions for sensitive experiments.
VI. Conclusion
This technical guide has provided a detailed overview of the physicochemical characteristics of GSK3368715, a promising Type I PRMT inhibitor. A thorough understanding of its chemical identity, physicochemical properties, and analytical methodologies is paramount for its continued research and development in the field of oncology. While some experimental data remains to be publicly disclosed, the information compiled herein serves as a valuable resource for scientists and researchers working with this molecule.
References
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RCSB Protein Data Bank. 6NT2: type 1 PRMT in complex with the inhibitor GSK3368715. Available from: [Link]
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Chemietek. GSK3368715 (EPZ019997). Available from: [Link]
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Fedoriw A, et al. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss. Cancer Cell. 2019 Jul 8;36(1):100-114.e25. Available from: [Link]
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National Cancer Institute. Definition of PRMT1 inhibitor GSK3368715. NCI Drug Dictionary. Available from: [Link]
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El-Khoueiry AB, et al. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. Br J Cancer. 2023 Aug;129(2):309-317. Available from: [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
